3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The unique combination of the trifluoromethyl group and the pyridine moiety imparts distinct physicochemical properties to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes a chlorine/fluorine exchange reaction to introduce the trifluoromethyl group.
Pyridine Ring Construction: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, to directly introduce the trifluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted trifluoromethylpyridines .
Wissenschaftliche Forschungsanwendungen
3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of functional materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol is primarily attributed to the presence of the trifluoromethyl group and the pyridine ring. These structural features interact with molecular targets and pathways, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridine ring can interact with specific receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)pyridine: Similar in structure but lacks the methyl and methanol groups.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms, used as an intermediate in crop protection products.
Pyridalyl: Another trifluoromethylpyridine derivative used in agrochemicals.
Uniqueness
3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol is unique due to its specific combination of functional groups, which imparts distinct physicochemical properties and enhances its utility in various applications. The presence of the trifluoromethyl group and the pyridine ring provides a balance of lipophilicity, metabolic stability, and biological activity, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H8F3NO |
---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3 |
InChI-Schlüssel |
NXMDTHFVXWOHBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.